molecular formula C14H23F3N6O8 B15136137 H-Arg-Gly-D-Asp-OH.TFA

H-Arg-Gly-D-Asp-OH.TFA

Cat. No.: B15136137
M. Wt: 460.36 g/mol
InChI Key: FBPDETPEHPAQDC-UOERWJHTSA-N
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Description

The compound H-Arg-Gly-D-Asp-OH.TFA is a synthetic peptide consisting of the amino acids arginine, glycine, and D-aspartic acid, with a trifluoroacetic acid (TFA) salt. This peptide is often used in biochemical and medical research due to its ability to interact with various biological molecules and systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Gly-D-Asp-OH.TFA typically involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The process includes the following steps:

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Gly-D-Asp-OH.TFA can undergo various chemical reactions, including:

    Oxidation: The arginine residue can be oxidized to form citrulline.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The peptide can participate in nucleophilic substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can yield citrulline, while reduction of disulfide bonds results in free thiols .

Scientific Research Applications

H-Arg-Gly-D-Asp-OH.TFA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Arg-Gly-D-Asp-OH.TFA involves its interaction with specific molecular targets, such as integrins. Integrins are transmembrane receptors that mediate cell adhesion and signaling. The peptide binds to the integrin receptors, influencing cell behavior and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    H-Arg-Gly-Asp-Ser-OH: Another peptide with similar properties but includes serine instead of D-aspartic acid.

    Cyclo(Arg-Gly-Asp-D-Phe-Val): A cyclic peptide with enhanced stability and specificity for integrin receptors.

Uniqueness

H-Arg-Gly-D-Asp-OH.TFA is unique due to the presence of D-aspartic acid, which can confer different biological activities and stability compared to its L-isomer counterparts .

Properties

Molecular Formula

C14H23F3N6O8

Molecular Weight

460.36 g/mol

IUPAC Name

(2R)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H22N6O6.C2HF3O2/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21;3-2(4,5)1(6)7/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16);(H,6,7)/t6-,7+;/m0./s1

InChI Key

FBPDETPEHPAQDC-UOERWJHTSA-N

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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